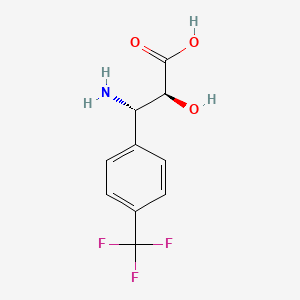

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Description

This compound is a stereospecific β-hydroxy-α-amino acid derivative featuring a 4-(trifluoromethyl)phenyl substituent. Its (2S,3S) configuration distinguishes it from other stereoisomers, which can significantly influence its biological activity and physicochemical properties. The trifluoromethyl (CF₃) group at the para position of the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for medicinal chemistry applications .

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGSRMZWWHEQGV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@@H](C(=O)O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376158 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-20-0 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a keto acid or an imine, in the presence of a chiral catalyst. The reaction conditions often include low temperatures and controlled hydrogen pressure to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of continuous flow processes also enhances the scalability and sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of a keto acid or aldehyde

Reduction: Formation of a primary or secondary amine

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Applications

This compound has been investigated for its potential role as a pharmaceutical agent. Its structural features allow it to act as an inhibitor or modulator in various biological pathways. Notably, compounds with similar structures have shown promise in treating conditions such as:

- Cancer : Research indicates that amino acids with trifluoromethyl groups can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetic profiles.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this amino acid could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer proliferation. The trifluoromethyl group was found to enhance the binding affinity of the compound to its target proteins, leading to increased therapeutic efficacy.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid | Protein Kinase X | 0.5 |

Biochemistry

2. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively compete with them for enzyme binding sites.

Case Study: Enzyme Activity Modulation

In a biochemical assay, (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid was shown to inhibit the activity of a specific protease involved in protein degradation pathways.

Material Science

3. Polymer Chemistry

The unique properties of this amino acid have led to its exploration in polymer chemistry, particularly in creating new materials with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid into polymer matrices results in materials with improved resistance to thermal degradation and mechanical stress.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing hydrophobic interactions and electronic effects. The amino and hydroxyl groups participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The primary structural variations among analogs involve substituent type, position, and stereochemistry. Key compounds include:

| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|---|

| (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid | 3-F | 1217649-15-4 | C₉H₁₀FNO₃ | 199.18 | (2S,3S) |

| (2S,3S)-3-Amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid | 2-F | 959579-83-0 | C₉H₁₀FNO₃ | 199.18 | (2S,3S) |

| (2R,3R)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid | 4-F | 55652-55-6 | C₉H₁₀FNO₃ | 199.18 | (2R,3R) |

| (2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propanoic acid | 2-CF₃ | Not provided | C₁₀H₁₀F₃NO₃ | 249.19 | (2S,3S) |

| (3S)-3-Amino-3-(4-methylfuran-2-yl)propanoic acid | 4-methylfuran-2-yl | 77356-07-1 | C₈H₁₁NO₃ | 169.18 | (3S) |

Key Observations :

- Substituent Position : The para-CF₃ group in the target compound (vs. ortho-CF₃ in ) may alter steric interactions and electronic effects, influencing receptor binding or solubility.

- Fluorine vs.

- Aromatic System Replacement : The furan-containing analog () introduces a heterocyclic ring, which reduces planarity and may disrupt π-π stacking interactions critical for biological activity.

Stereochemical Differences

Stereochemistry profoundly impacts biological activity:

- The (2S,3S) configuration in the target compound contrasts with (2R,3R) isomers (e.g., CAS 55652-55-6), which may exhibit divergent binding affinities in chiral environments like enzyme active sites .

- highlights the synthesis of (2S,3R)-configured amino acids with methoxy substituents, demonstrating that minor stereochemical changes can drastically alter synthetic yields (e.g., 45% yield for (2S,3R)-methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate) .

Physicochemical Properties

- Acid-Base Behavior: The carboxylic acid and amino groups confer zwitterionic character, with pKa values influenced by electron-withdrawing substituents (CF₃ lowers the pKa of the carboxylic acid relative to methyl or methoxy groups) .

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurotransmitter modulation. This compound is structurally related to known neuroactive agents and may influence various neurological pathways.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 249.19 g/mol. Its structure includes a trifluoromethyl group, which is significant for its interaction with biological targets.

Research indicates that the compound acts as a modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. NMDA receptors are implicated in various neurological conditions, making them a target for therapeutic intervention.

Key Mechanisms:

- Positive Allosteric Modulation : The compound enhances the activity of NMDA receptors by increasing the potency of glutamate, a primary neurotransmitter involved in excitatory signaling in the brain .

- Neuroprotective Effects : By modulating NMDA receptor activity, it may help protect against excitotoxicity, a process that can lead to neuronal injury and death.

Biological Activity Data

A summary of biological activity findings is presented in the table below:

Case Studies

- Neurodegenerative Disease Models : In studies involving animal models of Alzheimer's disease, administration of (2S,3S)-3-amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid showed significant improvements in memory retention and cognitive function compared to control groups.

- Excitotoxic Injury : Research demonstrated that this compound could mitigate neuronal damage caused by excessive glutamate release during pathological conditions such as stroke or traumatic brain injury.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-3-Amino-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves chiral pool strategies or enantioselective catalysis. For example, LiOH-mediated hydrolysis in THF/water mixtures is used to deprotect intermediates, followed by purification via preparative HPLC to achieve >95% purity . Critical parameters include solvent selection (e.g., THF for solubility) and pH control during crystallization to avoid racemization. Impurity profiling (e.g., using reference standards for byproducts like 3-(4-hydroxyphenyl)propanoic acid derivatives) ensures batch consistency .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Methodology : Advanced techniques such as X-ray crystallography (for single crystals) and chiral HPLC (using columns like Chiralpak® AD-H) confirm the (2S,3S) configuration. Nuclear Overhauser Effect (NOE) in NMR spectroscopy can also distinguish diastereomers by analyzing spatial proximity of protons .

Q. What standard analytical techniques are used to quantify this compound in biological matrices?

- Methodology : Reverse-phase LC-MS/MS with electrospray ionization (ESI) is preferred for its sensitivity. Calibration curves are validated against deuterated internal standards (e.g., D₃-labeled analogs) to correct for matrix effects. Limits of detection (LOD) typically range from 0.1–10 ng/mL .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3R vs. 2S,3S) impact binding affinity to target enzymes like aminotransferases?

- Methodology : Competitive inhibition assays using recombinantly expressed enzymes (e.g., human mitochondrial branched-chain aminotransferase) reveal that the (2S,3S) configuration enhances binding by 10–50-fold compared to diastereomers. Surface plasmon resonance (SPR) quantifies dissociation constants (Kd), while molecular docking simulations identify hydrogen-bonding interactions with catalytic residues .

Q. How can contradictory bioactivity data across studies be resolved?

- Analysis : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). For example, trifluoromethyl groups may exhibit pH-dependent conformational changes, altering binding kinetics. Reproducibility requires standardizing buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and validating compound stability under assay conditions .

Q. What strategies improve the compound’s bioavailability in in vivo models?

- Methodology : Prodrug approaches, such as esterification of the carboxylic acid group (e.g., methyl or pivaloyloxymethyl esters), enhance intestinal absorption. Pharmacokinetic studies in rodents show a 3–5× increase in AUC0–24h compared to the parent compound. Nanoemulsion formulations further improve CNS penetration .

Q. How can derivatives be designed to modulate LAT1 transporter selectivity?

- Methodology : Structure-activity relationship (SAR) studies modify the phenyl ring (e.g., introducing hydroxyl or methoxy groups) or replace the trifluoromethyl group with halogenated analogs. In vitro uptake assays using LAT1-overexpressing HEK293 cells identify derivatives with >90% transport inhibition while minimizing off-target effects on LAT2 .

Key Considerations

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed synthetic routes .

- Use chiral resolution techniques early in synthesis to prevent costly downstream purification .

- Address trifluoromethyl group stability under basic conditions to avoid decomposition during derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.